6-phenylphenanthridine

Description

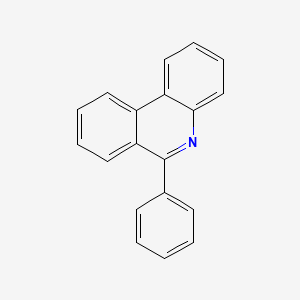

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenylphenanthridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N/c1-2-8-14(9-3-1)19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)20-19/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWONCALJGBUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181675 | |

| Record name | Phenanthridine, 6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2720-93-6 | |

| Record name | Phenanthridine, 6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002720936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC40941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthridine, 6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Phenylphenanthridine and Its Derivatives

Classical and Early Synthetic Approaches to the Phenanthridine (B189435) System

The foundational methods for constructing the phenanthridine ring system often required harsh reaction conditions. These early approaches, however, laid the groundwork for the development of more sophisticated and milder synthetic routes.

Pyrolysis-Based Condensation Reactions (e.g., Pictet-Ankersmit)

The first synthesis of phenanthridine was reported by Amé Pictet and H. J. Ankersmit in 1891, which involved the pyrolysis of the condensation product of benzaldehyde (B42025) and aniline (B41778) at high temperatures. nih.govsciencevision.orgchemicalbook.com A variation of this, known as the Pictet-Hubert reaction, involves the dehydration of acyl-o-xenylamines at high temperatures using zinc chloride. sciencevision.org These methods, while historically significant, are often limited by low yields and harsh conditions. sciencevision.orgelectronicsandbooks.com

Dehydrative Ring-Closure Methods (e.g., Morgan-Walls)

A significant improvement in phenanthridine synthesis was the Morgan-Walls reaction, which involves the cyclization of N-acyl-2-aminobiphenyls. nih.govsciencevision.org This reaction is typically carried out using phosphorus oxychloride in a high-boiling solvent like nitrobenzene (B124822). nih.govsciencevision.orgelectronicsandbooks.com This method became one of the most common ways to prepare phenanthridines throughout the 20th century. nih.gov More recently, trifluoromethanesulfonic anhydride (B1165640) (Tf2O) has been used to promote the Morgan-Walls reaction, offering a flexible approach to functionalized phenanthridines. thieme-connect.comthieme-connect.com

Radical-Mediated Synthesis of 6-Phenylphenanthridine Architectures

Modern synthetic efforts have increasingly turned towards radical-mediated reactions, which often proceed under milder conditions and offer a high degree of functional group tolerance. These methods have proven particularly effective for the synthesis of 6-substituted phenanthridines, including this compound.

Isonitrile Radical Insertion and Intramolecular Cyclization Pathways

A prominent strategy in radical-based phenanthridine synthesis involves the use of 2-isocyanobiphenyls as starting materials. nih.gov This approach hinges on the addition of a radical species to the isonitrile carbon, which generates a key intermediate that subsequently undergoes intramolecular cyclization to form the phenanthridine core. beilstein-journals.orgnih.govrsc.org This method is versatile, allowing for the introduction of various substituents at the 6-position. beilstein-journals.org

The central feature of the isonitrile insertion pathway is the formation of an imidoyl radical. beilstein-journals.orgnih.govtitech.ac.jpacs.org This reactive intermediate is generated by the addition of a carbon- or heteroatom-based radical to the isonitrile group of a 2-isocyanobiphenyl derivative. beilstein-journals.orgnih.gov The resulting imidoyl radical then undergoes an intramolecular cyclization onto the adjacent aryl ring. beilstein-journals.orgnih.gov Subsequent oxidation and deprotonation steps lead to the aromatic phenanthridine product. nih.govacs.org Various methods have been developed to generate the initial radical species, including the use of photocatalysts, chemical oxidants, and electrochemical initiation. beilstein-journals.orgrsc.org

For instance, the reaction can be initiated by the photoredox-catalyzed generation of radicals from precursors like diaryliodonium salts, arylsulfonyl chlorides, or aryl bromides for the synthesis of 6-arylphenanthridines. beilstein-journals.org Manganese(III) acetate (B1210297) has also been used to generate radicals from organoboron reagents, which then add to the isonitrile. rsc.orgresearchgate.net

The introduction of a trifluoromethyl (CF3) group is of significant interest in medicinal chemistry. Radical trifluoromethylation of 2-isocyanobiphenyls provides an effective route to 6-(trifluoromethyl)phenanthridines. rsc.orgthieme-connect.combeilstein-journals.org In this reaction, a trifluoromethyl radical is generated from a suitable precursor, such as Togni's reagent. rsc.orgbeilstein-journals.org The CF3 radical then adds to the isonitrile, initiating the cascade that forms the phenanthridine ring system. rsc.org This process can be initiated using radical initiators like tetrabutylammonium (B224687) iodide (TBAI) or through electrochemical means, avoiding the need for transition metals. rsc.orgbeilstein-journals.org The reaction is believed to proceed through a radical chain mechanism involving the addition of the CF3 radical to the isonitrile, followed by cyclization and subsequent rearomatization. rsc.orgrsc.org

Homolytic Aromatic Substitution Routes (e.g., via Diarylimines)

Homolytic aromatic substitution (HAS) provides a classical radical-based route to 6-arylphenanthridines starting from readily available diarylimines. beilstein-journals.org In this method, a diarylimine is treated with a radical initiator, such as di(tert-butyl)peroxide, in a high-boiling solvent like chlorobenzene (B131634) at temperatures ranging from 140-150 °C. beilstein-journals.org The reaction is initiated by the abstraction of the imine hydrogen atom by a tert-butoxy (B1229062) radical, which is generated from the thermal decomposition of the peroxide. This abstraction forms an imidoyl radical. The resulting imidoyl radical then undergoes intramolecular cyclization onto one of the aryl rings. The final step is an oxidative aromatization, where another tert-butoxy radical acts as a hydrogen atom abstractor, leading to the formation of the 6-arylphenanthridine. This method generally affords the products in moderate yields. beilstein-journals.org

A related approach, termed base-promoted homolytic aromatic substitution (BHAS), has been developed for the synthesis of 6-aroylated phenanthridines. nih.gov This method utilizes 2-isocyanobiphenyls and aromatic aldehydes as starting materials. The reaction is initiated by a small amount of an iron catalyst (e.g., FeCl3) and uses tert-butyl hydroperoxide (tBuOOH) as the oxidant. This process involves the generation of acyl radicals from the aldehydes, which then add to the isocyanide. The resulting intermediate undergoes an intramolecular BHAS to yield the 6-aroylated phenanthridine. nih.gov

Photochemical Radical Oxidative Cyclization of Aromatic Schiff Bases

The photochemical radical oxidative cyclization of aromatic Schiff bases is a well-established method for synthesizing phenanthridines. mdpi.comnih.gov This reaction typically involves the irradiation of a solution of the Schiff base, such as N-phenylbenzophenone imine, in a solvent like cyclohexane (B81311) using a mercury lamp. mdpi.com The reaction proceeds through the excitation of the Schiff base to a singlet excited state, followed by intersystem crossing to a triplet state. This excited state can then undergo an intramolecular cyclization to form a dihydrophenanthridine intermediate, which is subsequently oxidized to the final phenanthridine product. The presence of an oxidizing agent, such as dissolved oxygen or iodine, is often necessary for the final aromatization step. To prevent the formation of hydrogenation byproducts, a radical scavenger like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) can be added, which often leads to an increased yield of the desired phenanthridine. mdpi.comnih.gov

For example, the irradiation of N-phenylbenzophenone imine in cyclohexane for an extended period can yield this compound in a moderate isolated yield of 46%. mdpi.com The efficiency of this process can be significantly influenced by several factors, including the presence of acid and the substitution pattern on the aromatic rings.

Influence of Protonation on Reaction Rate

The rate of the photochemical cyclization of aromatic Schiff bases can be significantly accelerated by the addition of a strong acid. mdpi.comnih.gov The nitrogen lone pair in the imine is suggested to lead to a lowest singlet excited state of n,π* character, from which cyclization is inefficient. Protonation of the imine nitrogen ties up this lone pair, making the π,π* state the lowest energy excited state, which is more prone to cyclization. mdpi.com

Studies have shown that in the presence of an acid like tetrafluoroboric acid (HBF4·Et2O), the reaction rate increases. mdpi.com A kinetic study on a series of substituted imines revealed that those with electron-withdrawing substituents react an order of magnitude faster than imines bearing electron-donating groups. mdpi.comnih.gov This is attributed to the electronic effects on the stability of the intermediates and the quantum yield of the cyclization process. Furthermore, it has been observed that during the reaction, a significant portion of the Z-isomer of the Schiff base is converted to the E-isomer, which is the isomer that undergoes photocyclization. The extent of this Z to E transformation has been shown to have a linear correlation with the Hammett substituent constants. mdpi.comnih.gov

Regioselectivity in Substituted Arylimine Cyclizations

In the photochemical cyclization of unsymmetrically substituted arylimines, the regioselectivity of the ring closure is a crucial aspect. Research has shown that for a range of substituted N-arylimines, the cyclization generally shows a modest regioselectivity, with a preference for the reaction to occur at the unsubstituted phenyl ring. mdpi.com

A detailed study on the photocyclization of a series of substituted imines (1a-g) provided insights into this regioselectivity. mdpi.com The results, summarized in the table below, indicate that while there is a general preference for cyclization on the non-substituted ring to form products (2a-g), the cyclization on the substituted aryl ring to form products (3a-g) also occurs. The observed regioselectivity does not appear to correlate directly with the electronic properties (electron-donating or withdrawing nature) of the substituents. However, it was noted that electron-withdrawing substituents can significantly influence the reaction regioselectivity, in some cases leading exclusively to the product formed by cyclization on the unsubstituted ring. mdpi.com

Table 2: Regioselectivity and Yields in the Photocyclization of Substituted Imines (1a-g)

| Entry | R | Yield of 2 (%) | Yield of 3 (%) | Total Yield (%) | Reference |

|---|---|---|---|---|---|

| a | 4-OMe | 45 | 11 | 56 | researchgate.net |

| b | 4-Me | 41 | 18 | 59 | researchgate.net |

| c | 4-F | 52 | 16 | 68 | researchgate.net |

| d | 4-Cl | 49 | 15 | 64 | researchgate.net |

| e | 4-Br | 55 | 17 | 72 | researchgate.net |

| f | 4-CF3 | 61 | 11 | 72 | researchgate.net |

| g | 3-CF3 | 58 | 13 | 71 | researchgate.net |

Photoinduced Single Electron Transfer Processes

Photoinduced single electron transfer (PET) represents a powerful and versatile strategy for initiating cyclization reactions to form phenanthridines. beilstein-journals.orgmdpi.com These reactions are typically characterized by their mild conditions and high efficiency. In a PET process, a photosensitizer or a photocatalyst, upon excitation by light, initiates an electron transfer with the substrate, generating a radical ion. This radical ion then undergoes a cascade of reactions, including intramolecular cyclization, to form the final product.

One notable example involves the use of N-heterocyclic nitrenium (NHN) iodide salts as a catalytic system to drive the photoreduction of α-chloro esters under visible light. rsc.org The generated alkyl radicals then participate in an annulation reaction with 2-isocyanobiaryls to produce a variety of 6-substituted phenanthridines. This method is advantageous due to the ready availability of the NHN catalysts and the operational simplicity of the procedure. rsc.org

Another PET-based approach involves the use of an iridium photocatalyst, such as [fac-Ir(ppy)3], which can play a dual role. beilstein-journals.org It can initiate the generation of an alkyl radical via a photo-induced process and also oxidize a subsequent radical intermediate to a cationic species, regenerating the catalyst in the process. This has been successfully applied to the synthesis of 6-alkylated phenanthridines from biphenyl (B1667301) isocyanides and alkyl bromides in excellent yields. The reaction is typically carried out at room temperature under visible light irradiation (e.g., from a blue LED) in a solvent like DMF. The involvement of a single electron transfer process can be confirmed by the inhibition of the reaction in the presence of radical scavengers like TEMPO. beilstein-journals.org

Visible-Light Induced Aerobic Oxidative Cyclization

A green and efficient method for the synthesis of 6-substituted phenanthridines is the visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines. rsc.org This metal-free approach utilizes an organic dye, such as eosin (B541160) B, as a photocatalyst and atmospheric oxygen as the terminal oxidant.

The reaction is typically carried out by irradiating a solution of a 2-isocyanobiphenyl, a hydrazine, and a catalytic amount of eosin B in a solvent like DMSO at room temperature with a visible light source, such as a blue LED. nih.gov The proposed mechanism involves the photoexcitation of eosin B, which then generates functional radicals from the hydrazine. These radicals are subsequently trapped by the 2-isocyanobiphenyl, initiating a cyclization cascade that ultimately leads to the formation of the 6-substituted phenanthridine. This method is attractive due to its mild reaction conditions, use of a readily available and inexpensive photocatalyst, and avoidance of metal reagents. rsc.org

Transition Metal-Catalyzed Synthesis of 6-Phenylphenanthridines

The synthesis of the phenanthridine scaffold and its derivatives, such as this compound, has been significantly advanced through the use of transition metal catalysis. These methods often provide high efficiency, good functional group tolerance, and mild reaction conditions compared to classical approaches. beilstein-journals.org Palladium and rhodium are among the most versatile metals employed for these transformations, enabling a variety of strategic bond formations to construct the core tricyclic structure.

Palladium-Catalyzed Annulation and Cyclization Reactions

Palladium catalysis is a cornerstone in the synthesis of phenanthridines, with numerous strategies developed that leverage its capacity to mediate C-C and C-N bond formation through diverse mechanistic pathways.

A direct and efficient method for synthesizing phenanthridine derivatives involves palladium-catalyzed intramolecular C-H activation and subsequent C-C bond formation. lookchem.comnih.gov This strategy typically starts from readily available N-(o-halophenyl)imines. The process circumvents the need for pre-functionalized starting materials, offering a more atom-economical route.

The reaction is generally catalyzed by a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand, like tricyclohexylphosphine (B42057) (PCy₃), and a base. lookchem.comnih.gov The mechanism is believed to involve the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by an intramolecular C-H activation/arylation step to form the phenanthridine ring system. researchgate.net This approach has been successfully applied to synthesize a library of phenanthridine derivatives in good yields. lookchem.comnih.gov For instance, the reaction of N-(2-bromophenyl)-1-phenylmethanimine using a Pd(OAc)₂/PCy₃ catalytic system with cesium carbonate (Cs₂CO₃) as the base in tetrahydrofuran (B95107) (THF) at 110 °C yields this compound. lookchem.com

An efficient palladium-catalyzed strategy has also been developed for synthesizing indolo[1,2-f]phenanthridine derivatives, which involves the formation of two C-C bonds through a dual C-H bond activation process. rsc.org

Table 1: Palladium-Catalyzed Intramolecular C-H Activation for Phenanthridine Synthesis lookchem.com

| Substrate (N-(o-halophenyl)imine) | Product | Yield (%) |

|---|---|---|

| N-(2-bromophenyl)-1-phenylmethanimine | This compound | 89 |

| N-(2-bromophenyl)-1-(p-tolyl)methanimine | 3-Methyl-6-phenylphenanthridine | 85 |

| N-(5-chloro-2-bromophenyl)-1-phenylmethanimine | 3-Chloro-6-phenylphenanthridine | 82 |

| 4-((2-bromobenzylidene)amino)benzonitrile | This compound-3-carbonitrile | 75 |

Reaction Conditions: Substrate (1.0 mmol), Pd(OAc)₂ (4 mol%), PCy₃ (8 mol%), Cs₂CO₃ (2.0 equiv), THF (2 mL), 110 °C, 24 h.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation and has been adapted for the synthesis of phenanthridines. mdpi.comnih.gov A one-pot strategy has been developed that combines a Suzuki coupling with a condensation reaction to build the phenanthridine core. chemrxiv.org This methodology involves the palladium-catalyzed coupling of an ortho-bromoaldehyde with an ortho-aminophenylboronic acid.

Ghosh, Dhara, and colleagues reported an aerobic, ligand-free domino Suzuki coupling–Michael addition reaction catalyzed by palladium nanoparticles generated in situ. beilstein-journals.org The reaction proceeds in water with Pd(OAc)₂ as the catalyst precursor and potassium phosphate (B84403) (K₃PO₄) as the base. beilstein-journals.org This approach tolerates a range of functional groups on both coupling partners, allowing for the synthesis of various substituted phenanthridines. researchgate.net

Table 2: Synthesis of this compound Derivatives via Suzuki Coupling researchgate.net

| 2-Bromobenzaldehyde (B122850) Derivative | 2-Aminophenylboronic Acid Derivative | Product | Yield (%) |

|---|---|---|---|

| 2-Bromobenzaldehyde | 2-Aminophenylboronic acid | This compound | 85 |

| 2-Bromo-5-nitrobenzaldehyde | 2-Aminophenylboronic acid | 3-Nitro-6-phenylphenanthridine | 82 |

| 2-Bromo-5-methylbenzaldehyde | 2-Aminophenylboronic acid | 3-Methyl-6-phenylphenanthridine | 88 |

| 2-Bromo-4,5-dimethoxybenzaldehyde | 2-Aminophenylboronic acid | 2,3-Dimethoxy-6-phenylphenanthridine | 78 |

Reaction Conditions: 2-bromobenzaldehyde (1 mmol), 2-aminophenylboronic acid (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (0.25 equiv), K₂CO₃ (1.5 equiv), DMA (3mL), 90 °C, 3-5 h.

A novel palladium-mediated route to phenanthridines utilizes imidoyl selenides as precursors. arkat-usa.orgresearchgate.net This was the first reported instance of palladium insertion into a carbon-selenium (C-Se) bond for this purpose. researchgate.net The imidoyl selenide (B1212193) starting materials are typically prepared in two steps from commercially available 2-aminobiphenyl. arkat-usa.org

The key step is the cyclization of the imidoyl selenide, which is treated with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The proposed mechanism involves the insertion of the Pd(0) species into the weak imidoyl-Se bond. beilstein-journals.orgarkat-usa.org This is followed by an intramolecular carbopalladation onto the adjacent phenyl ring and a subsequent rapid rearomatization, which eliminates HPdSePh to yield the phenanthridine product. beilstein-journals.orgarkat-usa.org

Table 3: Palladium-Mediated Cyclization of Imidoyl Selenides arkat-usa.org

| Substrate (Imidoyl Selenide) | Product | Yield (%) |

|---|---|---|

| N-(Biphenyl-2-yl)-1-phenylmethanimine selenide | This compound | 65 |

| N-(Biphenyl-2-yl)-1-(4-methoxyphenyl)methanimine selenide | 6-(4-Methoxyphenyl)phenanthridine | 70 |

| N-(Biphenyl-2-yl)-1-(4-chlorophenyl)methanimine selenide | 6-(4-Chlorophenyl)phenanthridine | 55 |

Reaction Conditions: Imidoyl selenide, Pd(PPh₃)₄, base, reflux in toluene.

Domino or cascade reactions provide an efficient means of synthesizing complex molecules like phenanthridines in a single operation. Lautens and co-workers developed a palladium-catalyzed domino sequence that involves a direct arylation followed by an N-arylation. researchgate.netnih.gov This process allows for the convenient construction of the phenanthridine skeleton from N-unsubstituted or N-silylimines and ortho-substituted aryl iodides. beilstein-journals.org The reaction is sensitive to the choice of solvent, with polar solvents like DMF and N-methylpyrrolidone showing favorable results. beilstein-journals.org A key feature of this method is the requirement for an imine derivative that permits the cleavage of the nitrogen-protecting group during the catalytic cycle. beilstein-journals.org

Rhodium-Catalyzed Cycloaddition Reactions (e.g., Alkyne [2+2+2] Cycloadditions)

Rhodium-catalyzed [2+2+2] cycloaddition reactions represent a powerful and atom-economical method for constructing six-membered rings from three unsaturated components. mdpi.com This strategy has been effectively applied to the synthesis of highly substituted phenanthridine derivatives. beilstein-journals.org

The reaction involves the cyclotrimerization of two alkyne molecules with a nitrile. In the context of phenanthridine synthesis, a diynylnitrile can be reacted with an alkyne. This approach offers high efficiency and can achieve excellent regioselectivity, particularly when bulky groups are present on the reactants. beilstein-journals.org The use of rhodium catalysts is advantageous due to their high activity and the ability to tune reactivity and selectivity by modifying the ligands. mdpi.com

An intriguing application of this methodology is the synthesis of phenanthridines with fluorinated substituents, which are of interest for applications such as PET probes. beilstein-journals.org For example, the rhodium-catalyzed cycloaddition of a diynylnitrile with a fluorinated alkyne can produce a phenanthridine with a C-6 fluorinated methyl group. beilstein-journals.org

Iridium-Catalyzed Reactions (e.g., Photoredox Catalysis)

Iridium-based photoredox catalysis has emerged as a powerful tool for the synthesis of phenanthridine derivatives under mild conditions. This approach often utilizes the photocatalyst fac-Ir(ppy)₃, which, upon irradiation with visible light, can initiate radical-based cyclizations.

One notable application involves the reaction of easily accessible biphenyl isocyanides with alkyl bromides. beilstein-journals.orgnih.gov Under visible light irradiation from a blue LED source, the iridium photocatalyst serves a dual role. It first induces the formation of an alkyl radical from the alkyl bromide. nih.govmdpi.com This radical then adds to the isocyanide, leading to an imidoyl radical intermediate which undergoes intramolecular cyclization. mdpi.com The resulting radical intermediate is then oxidized by the photocatalyst to a cationic species, which subsequently undergoes deprotonation assisted by a base to yield the 6-alkylated phenanthridine in good yields. nih.govmdpi.com This process regenerates the iridium catalyst, allowing the catalytic cycle to continue. nih.gov The reaction is typically carried out at room temperature in a solvent like N,N-dimethylformamide (DMF) under a nitrogen atmosphere. beilstein-journals.orgnih.gov

This methodology has also been successfully applied to the synthesis of 6-perfluoroalkylated phenanthridines. mdpi.com The mechanism involves the photocatalyst being irradiated to an excited state, which is then oxidatively quenched to generate a radical species. mdpi.com This radical adds to the isocyanide to form an imidoyl radical, which cyclizes. mdpi.com The resulting intermediate is oxidized, and a final deprotonation step yields the product. mdpi.com

| Catalyst | Reactants | Conditions | Product | Yield | Ref |

| fac-Ir(ppy)₃ | Biphenyl isocyanides, Alkyl bromides | Blue LED, Room Temp, N₂, DMF, 10h | 6-Alkylated phenanthridines | Good | beilstein-journals.orgnih.gov |

| fac-Ir(ppy)₃ | Biphenyl isocyanides, Perfluoroalkyl sources | Visible light | 6-Perfluoroalkylated phenanthridines | - | mdpi.com |

Copper-Catalyzed C-O and C-N Bond Coupling Reactions

Copper-catalyzed reactions represent a significant strategy for synthesizing phenanthridine derivatives, particularly through the formation of crucial C-O and C-N bonds. These methods are valued for their efficiency and applicability in the synthesis of natural alkaloids. researchgate.net

One approach involves a ligand-free copper-catalyzed cascade reaction for C-O and C-N bond coupling, which produces (NH)-phenanthridinones in moderate to good yields from a wide variety of substrates. researchgate.net Another developed procedure involves a cascade reaction that combines the addition of a Grignard reagent to a nitrile with a copper-catalyzed C-N bond coupling, affording polysubstituted phenanthridines. researchgate.net Mechanistic studies suggest that this reaction likely proceeds through a Cu(I)/Cu(III) catalytic cycle. researchgate.net

Furthermore, a copper-catalyzed method has been reported for the synthesis of phenanthridinium bromide, which involves the direct construction of the central pyridinium (B92312) core from an in situ formed biaryl imine. researchgate.net This method demonstrates tolerance for a wide variety of N-substituents. researchgate.net The utility of this approach has been showcased in the synthesis of the natural alkaloid bicolorine. researchgate.net Copper-catalyzed radical cyclization of cyclobutanone (B123998) oxime esters and vinyl azides also provides access to cyanoalkyl-substituted phenanthridines under mild conditions with a broad substrate scope. researchgate.net

The Ullmann condensation, a classical copper-catalyzed reaction, remains a key method for forming C(aryl)-N and C(aryl)-O bonds, which are fundamental steps in certain phenanthridine syntheses. nih.govkaust.edu.sa Recent advancements have led to the development of more efficient ligand-free copper-catalyzed systems for C-N bond formation between aryl halides and N-heteroaryl amines. beilstein-journals.org

| Reaction Type | Catalyst System | Key Features | Products | Ref |

| Cascade C-O and C-N Coupling | Ligand-free Copper | Tolerates a wide variety of substrates | (NH)-Phenanthridinones | researchgate.net |

| Grignard Addition/C-N Coupling | Copper-catalyzed | Proceeds via a likely Cu(I)/Cu(III) cycle | Polysubstituted phenanthridines | researchgate.net |

| Annulation of Biaryl Imine | Copper-catalyzed | Direct construction of pyridinium core | Phenanthridinium bromide | researchgate.net |

| Radical Cyclization | Copper-catalyzed | Mild conditions, broad substrate scope | Cyanoalkyl-substituted phenanthridines | researchgate.net |

Lewis Acid-Catalyzed Tandem Cyclization (e.g., In(OTf)₃)

Lewis acid catalysis, particularly with indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃), provides an effective route for the synthesis of phenanthridine and its benzo-fused analogues through tandem cyclization reactions. researchgate.net This methodology has been successfully applied to the cyclization of ortho-alkynylbenzaldehydes and ortho-alkynylanilines to form benzo[c]phenanthridine (B1199836) derivatives in very good yields. researchgate.net

In this process, In(OTf)₃ has been identified as the most effective among a series of screened Lewis acid catalysts. researchgate.net The proposed mechanism involves a 6-endo-dig nucleophilic addition of the carbonyl oxygen onto the In(OTf)₃-coordinated electrophilic o-alkynyl moiety. researchgate.net This initial step generates a pyrylium (B1242799) cation intermediate, which then undergoes a Diels-Alder type cyclization with the o-alkynylaniline, followed by condensation to afford the final benzo[c]phenanthridine product. researchgate.net Such tandem reactions catalyzed by Lewis acids offer a straightforward pathway to complex polycyclic skeletons. nih.gov

| Catalyst | Substrates | Key Intermediate | Product | Ref |

| In(OTf)₃ | ortho-Alkynylbenzaldehydes, ortho-Alkynylanilines | Pyrylium cation | Benzo[c]phenanthridine | researchgate.net |

Ruthenium-Catalyzed Cyclotrimerization

Ruthenium-catalyzed [2+2+2] cyclotrimerization presents a concise and powerful strategy for constructing the phenanthridine core. researchgate.netnih.gov This approach involves the microwave-assisted cyclotrimerization of a diyne with a nitrile to build the central pyridine (B92270) ring of the phenanthridine system.

Specifically, a ruthenium catalyst has been found to be highly effective for this transformation. researchgate.net The reaction of a diyne, such as 1,2-bis(2-ethynylphenyl)ethane, with a nitrile under microwave irradiation leads to the formation of a dihydrophenanthridine intermediate. researchgate.net This intermediate is then subjected to deprotective aromatization, often using an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN), to yield the final substituted phenanthridine. researchgate.net This method has been developed as a concise route to phenanthridines. nih.gov

Additionally, ruthenium(II)-catalyzed cross-ring (5+1) annulation between 2-aminobiphenyls and activated olefins has been disclosed for the synthesis of valuable phenanthridine scaffolds, using the free amine as a directing group. rsc.org Another ruthenium(II)-catalyzed [5+1] annulation has been developed between 2-arylanilines and cyclopropenones, again employing a free amine as the directing group, to produce 6-ethenyl phenanthridines. rsc.org Furthermore, chiral cationic ruthenium diamine complexes have been used for the asymmetric hydrogenation of phenanthridines to produce chiral 5,6-dihydrophenanthridines. dicp.ac.cn

| Catalyst Type | Reaction | Key Features | Product | Ref |

| Ruthenium Complex | [2+2+2] Cyclotrimerization of diynes and nitriles | Microwave-assisted, leads to dihydrophenanthridine intermediate | Substituted Phenanthridine | researchgate.netnih.gov |

| Ruthenium(II) | (5+1) Annulation of 2-aminobiphenyls and olefins | Free amine directing group | Phenanthridine Scaffolds | rsc.org |

| Ruthenium(II) | [5+1] Annulation of 2-arylanilines and cyclopropenones | Free amine directing group, no external oxidant | 6-Ethenyl Phenanthridines | rsc.org |

| Chiral Cationic Ruthenium | Asymmetric Hydrogenation | Produces chiral products | 5,6-Dihydrophenanthridines | dicp.ac.cn |

Metal-Free and Organocatalytic Approaches

In addition to metal-catalyzed methods, several metal-free and organocatalytic strategies have been developed for the synthesis of this compound and its derivatives. These approaches offer alternatives that avoid the use of potentially toxic or expensive transition metals.

Oxidative Cyclization with Hypervalent Iodine Reagents

Hypervalent iodine reagents are versatile, environmentally friendly oxidants that have found broad application in organic synthesis, including the construction of heterocyclic compounds like phenanthridines. nih.govacs.orgarkat-usa.org They are used to facilitate oxidative cyclizations through the formation of C-C, C-O, and C-N bonds. nih.gov

One prominent metal-free method involves the PhI(OAc)₂-mediated oxidative cyclization of 2-isocyanobiphenyls. nih.gov This approach, when conducted with a trifluoromethyl source like CF₃SiMe₃, provides an efficient route to 6-(trifluoromethyl)phenanthridines in good yields with high regioselectivity at room temperature. nih.gov Hypervalent iodine reagents can also be used in catalytic systems or as recyclable reagents. arkat-usa.org For instance, a metal-free, step-economic synthesis of phenanthridines from 2-biarylmethanamines has been reported, which involves an iodine-supported intramolecular C-H amination and subsequent oxidation under visible light and air. researchgate.net Mechanistic studies suggest that visible light plays a crucial role in both the C-H amination and the oxidation of the resulting 5,6-dihydrophenanthridine (B3050675) intermediate. researchgate.net

| Reagent | Substrate | Key Transformation | Product | Ref |

| PhI(OAc)₂ / CF₃SiMe₃ | 2-Isocyanobiphenyls | Oxidative cyclization and trifluoromethylation | 6-(Trifluoromethyl)phenanthridines | nih.gov |

| Molecular Iodine / Visible Light | 2-Biarylmethanamines | Intramolecular C-H amination and oxidation | Phenanthridines | researchgate.net |

Base-Assisted Deprotonation for Alkylated Phenanthridines

Base-assisted reactions provide a direct and efficient metal-free pathway to certain phenanthridine derivatives. A notable example is the synthesis of 6-alkylated phenanthridines where a base facilitates the final deprotonation step to yield the aromatized product. beilstein-journals.orgnih.gov

In a photoredox catalytic cycle using fac-Ir(ppy)₃, after the initial radical addition and cyclization, a cationic intermediate is formed. nih.gov A base is then employed to assist in the deprotonation of this intermediate, leading to the formation of various 6-alkylated phenanthridines in excellent yields (often exceeding 92%). beilstein-journals.orgnih.gov

Furthermore, a base-promoted aerobic oxidation and homolytic aromatic substitution cascade has been developed for the synthesis of phenanthridines from readily available starting materials like benzhydrol and iodoaniline derivatives. researchgate.net In this method, a base such as potassium tert-butoxide (KOtBu) plays a dual role, facilitating both dehydrogenation and the subsequent homolytic aromatic substitution to form the phenanthridine ring system. researchgate.net

| Base | Reaction Type | Role of Base | Product | Yield | Ref |

| Unspecified Base | Deprotonation in Photoredox Cycle | Final deprotonation to form aromatic product | 6-Alkylated Phenanthridines | >92% | beilstein-journals.orgnih.gov |

| KOtBu | Aerobic Oxidation/Homolytic Aromatic Substitution | Dehydrogenation and promotion of C-C coupling | Substituted Phenanthridines | Good | researchgate.net |

Synthetic Routes for Specific this compound Substitutions

The functionalization of the this compound scaffold is a key area of research, enabling the modulation of its chemical and physical properties. Specific substitutions, such as the introduction of difluoromethyl, nitro, and methyl groups, are achieved through distinct synthetic methodologies. These routes often require carefully controlled conditions to achieve the desired regioselectivity and yield.

Synthesis of Difluoromethylated 6-Phenylphenanthridines

The introduction of a difluoromethyl (CHF2) group into the this compound structure is of interest due to the unique properties this group imparts, often serving as a bioisosteric substitute for hydroxyl or thiol groups. nih.gov While direct difluoromethylation of the pre-formed phenanthridine ring is challenging, several strategies can be envisioned based on modern synthetic methods for creating CHF2-containing heterocycles.

One plausible approach involves the oxidative cyclization of a suitable precursor, such as a 2-isocyanobiphenyl derivative bearing a difluoromethyl group. A general method for synthesizing 6-(trifluoromethyl)phenanthridines utilizes the PhI(OAc)2-mediated oxidative cyclization of 2-isocyanobiphenyls with CF3SiMe3. beilstein-journals.org A similar strategy could potentially be adapted for difluoromethylated analogues.

Another effective strategy is radical difluoroalkylation. nih.gov The synthesis of chiral difluoromethylated compounds has been achieved through methods like nickel-catalyzed Negishi cross-coupling, which could be applied to precursors of this compound. nih.gov A visible-light-mediated intramolecular oxy-difluoromethylation has been successfully used for various heterocycles, employing a CHF2 radical precursor. nih.gov This process typically involves the reaction of a precursor containing an alkene and a carboxylic acid under photoredox catalysis to yield a difluoromethylated lactone. Adapting such a strategy to an appropriate nitrogen-containing precursor could yield a difluoromethylated phenanthridine derivative.

A Ritter-type amidation process has also been shown to produce difluoromethylated amides. nih.gov This reaction involves the generation of a benzylic carbocation that reacts with a nitrile, followed by hydrolysis. nih.gov This methodology could be explored for the synthesis of precursors that can be subsequently cyclized to form the phenanthridine core.

| Methodology | Reagents/Conditions | Potential Application |

| Oxidative Cyclization | 2-isocyanobiphenyl precursor, PhI(OAc)2, CHF2 radical source | Direct formation of the phenanthridine ring with the CHF2 group at the 6-position. |

| Radical Difluoroalkylation | Nickel-catalysis, Chiral ligands, CF2H synthon | Asymmetric synthesis of chiral precursors for difluoromethylated phenanthridines. nih.gov |

| Visible-Light Photoredox Catalysis | Eosin B, Blue LED, CHF2 radical precursor | Intramolecular cyclization of functionalized biphenyls to form the phenanthridine core. nih.govrsc.org |

| Ritter-Type Amidation | Benzylic carbocation precursor, Nitrile (e.g., CH3CN) | Synthesis of amide-containing precursors for subsequent cyclization. nih.gov |

Preparation of Nitrated and Methylated 6-Phenylphenanthridines

The synthesis of nitrated and methylated derivatives of this compound often involves electrophilic substitution on the pre-formed phenanthridine core or the construction of the ring from appropriately substituted precursors.

Nitrated 6-Phenylphenanthridines

The primary method for synthesizing nitrated 6-phenylphenanthridines is through the direct nitration of the parent compound using a mixed acid system. The synthesis of 3,8-Dinitro-6-phenylphenanthridine (B17715) is a well-documented example. This reaction proceeds stepwise, first forming the mono-nitrated intermediate, 3-nitro-6-phenylphenanthridine. The presence of the first deactivating nitro group makes the second nitration step significantly slower.

A typical procedure involves reacting this compound with a 1:1 volumetric mixture of concentrated nitric acid (90%) and sulfuric acid (96%). The reaction temperature is maintained between 47–52°C for 1 to 2 hours to control the regioselectivity and yield of the di-nitrated product. The synthesis of 3-nitro-6-phenylphenanthridine has also been achieved in high yield (80%) through palladium-catalyzed methods involving substituted precursors. rsc.org

| Product | Method | Reagents | Conditions | Yield | Reference |

| 3,8-Dinitro-6-phenylphenanthridine | Mixed Acid Nitration | This compound, HNO₃ (90%), H₂SO₄ (96%) | 47–52°C, 1-2 hours | Not specified | |

| 3-Nitro-6-phenylphenanthridine | Pd-Catalyzed Cyclization | 2-OTf/halide substituted benzophenones, 2-(Boc-amino)benzeneboronic acid pinacol (B44631) ester | Pd(PPh3)4, Na2CO3, 120°C, 2 hours | 80% | rsc.org |

Methylated 6-Phenylphenanthridines

Several methods exist for the synthesis of methylated 6-phenylphenanthridines, often allowing for substitution at various positions on the phenanthridine core.

A one-pot method for preparing derivatives like 3-methyl-6-phenylphenanthridine starts from aryl o-biaryl ketones. researchgate.net The ketone is first converted to a ketimine using 1,1,1,3,3,3-hexamethyldisilazane (HMDS) with scandium triflate as a catalyst. researchgate.net Subsequent reaction with molecular iodine and potassium carbonate yields the corresponding 6-arylphenanthridine. researchgate.net

Photochemical routes have also been employed. The photolysis of oxime carbonates can generate iminyl radicals, which undergo cyclization to form 3-substituted 6-methylphenanthridines in good to quantitative yields (52–99%). beilstein-journals.org This method is noted for its environmentally friendly byproducts. beilstein-journals.org

Visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines is another metal-free approach. rsc.org This method, using a photocatalyst like eosin B, has been used to synthesize derivatives such as 9-methyl-6-phenylphenanthridine and 7-methyl-6-phenylphenanthridine. rsc.org

| Product | Method | Precursors | Key Reagents/Conditions | Yield | Reference |

| 3-Methyl-6-phenylphenanthridine | One-pot from Ketone | o-(p-methylphenyl)phenyl phenyl ketone | 1. Sc(OTf)3, HMDS; 2. I₂, K₂CO₃, 60°C | Good to moderate | researchgate.net |

| 3-Substituted 6-methylphenanthridines | Photoinduced Radical Cyclization | Oxime carbonates | UV-light irradiation | 52-99% | beilstein-journals.org |

| 9-Methyl-6-phenylphenanthridine | Visible-Light Oxidative Cyclization | 2-Isocyanobiphenyls, Hydrazines | Eosin B, Blue LED, open air | Not specified | rsc.org |

| 7-Methyl-6-phenylphenanthridine | Visible-Light Oxidative Cyclization | 2-Isocyanobiphenyls, Hydrazines | Eosin B, Blue LED, open air | Not specified | rsc.org |

Characterization Methodologies in 6 Phenylphenanthridine Research

Spectroscopic Analysis Techniques

Spectroscopic methods form the cornerstone of analysis in 6-phenylphenanthridine research, providing detailed insights into its structure, bonding, and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the chemical environment of each atom in the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the proton signals provide definitive evidence for the arrangement of the fused aromatic rings and the appended phenyl group. The spectra typically show a complex series of multiplets in the aromatic region (approximately 7.4 to 8.7 ppm), which correspond to the protons on the phenanthridine (B189435) core and the phenyl substituent. The specific splitting patterns arise from the spin-spin coupling between adjacent protons, allowing for the assignment of each proton to its specific position on the aromatic framework.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of this compound displays a series of signals corresponding to the 19 carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, with carbons in the fused aromatic system and the imine carbon (C=N) appearing at characteristic downfield shifts. For instance, the imine carbon (C6) signal is typically observed at a significant downfield shift around 161 ppm, confirming the presence of the C=N bond. researchgate.netcsic.es

The combined data from ¹H and ¹³C NMR experiments allow for a complete and precise elucidation of the molecular structure of this compound, confirming the successful synthesis and purity of the compound.

Research Findings: NMR Data for this compound

| Technique | Solvent | Observed Chemical Shifts (δ) in ppm | Reference |

|---|---|---|---|

| ¹H NMR (500 MHz) | CDCl₃ | 8.68 (d, J = 8.3 Hz, 1H), 8.60 (d, J = 8.1 Hz, 1H), 8.25 (dd, J = 8.3, 1.3 Hz, 1H), 8.09 (dd, J = 8.3, 1.2 Hz, 1H), 7.80–7.86 (m, 1H), 7.70–7.78 (m, 3H), 7.70–7.64 (m, 1H), 7.48–7.63 (m, 4H) | csic.es |

| ¹³C NMR (125 MHz) | CDCl₃ | 161.2, 143.8, 139.8, 133.4, 130.5, 130.3, 129.7, 128.9, 128.8, 128.7, 128.4, 127.1, 126.9, 125.2, 123.7, 122.1, 121.9 | csic.es |

Infrared (IR) Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups and bonding vibrations within the this compound molecule. The IR spectrum provides a molecular "fingerprint" based on the absorption of infrared radiation by specific molecular vibrations.

For this compound, the key features of the FT-IR spectrum include:

Aromatic C-H Stretching: Absorption bands observed above 3000 cm⁻¹, typically around 3061 cm⁻¹, are characteristic of the C-H stretching vibrations of the sp² hybridized carbons in the aromatic rings. csic.es

C=C and C=N Stretching: A series of sharp absorption bands in the 1400-1600 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bond (imine) of the phenanthridine core. csic.es Specific bands have been reported at 1581, 1560, 1483, and 1444 cm⁻¹. csic.es

Aromatic C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹), particularly strong absorptions between 700 and 781 cm⁻¹, are assigned to the out-of-plane C-H bending vibrations, which can help confirm the substitution pattern of the aromatic rings. csic.es

These characteristic absorptions collectively confirm the presence of the fused aromatic system and the imine functional group, consistent with the structure of this compound.

Research Findings: FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 3061 | Aromatic C-H Stretching | csic.es |

| 1581, 1560 | Aromatic C=C and C=N Stretching | csic.es |

| 1483, 1444 | Aromatic Ring Stretching | csic.es |

| 781, 763, 726 | Aromatic C-H Out-of-Plane Bending | csic.es |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic properties of this compound. The molecule's extensive π-conjugated system, which spans the phenanthridine core and the phenyl ring, gives rise to characteristic electronic transitions upon absorption of UV-Vis light. shu.ac.uk

The absorption of UV or visible radiation promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy unoccupied orbitals (π* orbitals). shu.ac.uk These π → π* transitions are responsible for the strong absorption bands observed in the UV-Vis spectrum. shu.ac.ukchalmers.se The position and intensity of these absorption bands provide insight into the electronic structure and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chalmers.se For phenanthridine-based structures, absorption bands are typically observed in the range of 250-400 nm. chalmers.se Studies on related phenanthridinium compounds show a low-energy absorption band around 400 nm and a more intense band around 250 nm, corresponding to different π → π* transitions within the aromatic system. chalmers.se

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is critical for confirming the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the precise elemental formula of the compound.

In electron ionization (EI) mass spectrometry, the spectrum of this compound shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 255, which corresponds to its nominal molecular weight. Electrospray ionization (ESI) is also commonly used, where the molecule is typically protonated to form the [M+H]⁺ ion at m/z 256.

HRMS analysis provides an exact mass that can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (formula C₁₉H₁₃N), the calculated exact mass for the [M+H]⁺ ion is 256.1121. Experimental HRMS results show measured values that are in excellent agreement with this calculated mass, confirming the elemental formula. csic.es

Research Findings: Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| LRMS (EI) | [M]⁺ | 255 | 255 | nih.gov |

| HRMS (ESI) | [M+H]⁺ | 256.1121 | 256.1120 | csic.es |

Photoluminescence (PL) Spectroscopy (Stationary and Time-Resolved) for Luminescent Properties

Photoluminescence (PL) spectroscopy is used to investigate the emissive properties of this compound and its derivatives after they are excited by absorbing light. The large π-conjugated structure of the molecule often results in strong luminescence. nih.gov

While the parent compound's luminescence is less reported, derivatives such as 3,8-diamino-6-phenylphenanthridine (B17713) are known to be luminescent. nih.gov For example, when labeled onto a polymer, 3,8-diamino-6-phenylphenanthridine exhibits luminescence with an emission maximum at 544 nm when excited at 400 nm. The luminescence properties, including emission wavelength and quantum yield, are highly sensitive to the molecular environment and substitutions on the phenanthridine core.

Furthermore, when this compound is used as a ligand in metal complexes, such as with iridium(III), the resulting compounds can exhibit strong phosphorescence. These complexes are often deep-red emitters, with emission wavelengths beyond 650 nm and significant photoluminescence quantum yields. rsc.org Time-resolved photoluminescence studies are also conducted to measure the lifetime of the excited state, providing deeper insight into the de-excitation pathways (fluorescence vs. phosphorescence) and the dynamics of the emissive state.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (e.g., oxidation) states of the elements within the first few nanometers of a material's surface. wikipedia.orgyoutube.com

While specific XPS data for the parent this compound molecule is not widely reported, the technique is highly applicable to its derivatives and materials incorporating this moiety. For instance, in studies of covalent organic frameworks (COFs) synthesized using 3,8-diamino-6-phenylphenanthridine, XPS would be used to confirm the presence and chemical states of carbon, nitrogen, and other constituent elements. researchgate.net The binding energy of the core-level electrons (e.g., C 1s, N 1s) is measured. The N 1s spectrum can distinguish between the amine nitrogen and the imine nitrogen of the phenanthridine ring due to their different chemical environments. This information is crucial for confirming the successful formation of desired structures and for studying chemical modifications or interactions at surfaces. youtube.com

X-ray Diffraction (XRD) for Crystal Structure and Solid-State Arrangement Determination

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for determining the precise atomic and molecular structure of crystalline materials. anton-paar.commalvernpanalytical.com By analyzing the pattern of diffracted X-rays that have passed through a single crystal, researchers can construct a three-dimensional model of the molecule, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netpdx.edu

In the study of this compound and its derivatives, single-crystal XRD analysis has been crucial for confirming molecular geometries and understanding solid-state packing. While specific crystallographic data for unsubstituted this compound is not widely detailed in the provided research, extensive studies on its metal complexes and substituted analogues provide significant insights. For instance, the phenanthridine ring system is typically characterized by a planar configuration. smolecule.com This planarity is a key feature of the fused aromatic rings.

When incorporated into metal complexes, such as those with iridium(III) or platinum(II), the geometry of the this compound ligand is well-defined by XRD. rsc.orgunimi.itcsic.es For example, in iridium(III) complexes, the metal center typically exhibits a distorted octahedral geometry. unimi.it The bite angle of the cyclometalated this compound ligand, such as the C-Pt-N angle in a platinum(II) complex, is found to be approximately 79.63°, indicating significant strain within the metallocycle. csic.es

Studies on related substituted phenanthridines indicate that these systems can engage in π-π stacking interactions in the solid state, with typical distances of 3.6 to 3.8 Angstroms between the centroids of the aromatic rings. smolecule.com These interactions are vital for the stability of the crystal lattice and influence the material's physical properties. Furthermore, substituents on the phenanthridine core, such as amino groups, can introduce hydrogen bonding, which further directs the crystal packing arrangement. smolecule.com

Detailed crystallographic data from studies on metal complexes featuring the this compound (pphen) ligand provide concrete examples of its structural parameters in a coordinated state.

Table 1: Selected Bond Distances and Angles for Iridium(III) and Platinum(II) Complexes Containing this compound Ligands

| Complex Feature | Value | Source |

|---|---|---|

| Iridium(III) Complex 1 | ||

| Ir-N1 Distance | 2.05 (1) Å | unimi.it |

| Ir-N1A Distance | 2.09 (1) Å | unimi.it |

| Ir-C15 Distance | 2.00 (1) Å | unimi.it |

| Platinum(II) Complex 4 | ||

| Pt-C(1) Distance | 2.005 (7) Å | csic.es |

| Pt-N(1) Distance | 2.145 (5) Å | csic.es |

| C(1)-Pt-N(1) Angle | 79.8 (2) ° | csic.es |

| Platinum(II) Complex 6 | ||

| Pt-C(1) Distance | 2.006 (4) Å | csic.es |

| Pt-N(1) Distance | 2.092 (3) Å | csic.es |

| C(1)-Pt-N(1) Angle | 79.63 (15) ° | csic.es |

This table presents a selection of bond lengths and angles determined via X-ray diffraction for metal complexes incorporating the this compound ligand, illustrating the coordination environment.

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical analysis, particularly cyclic voltammetry (CV), is a fundamental technique for investigating the redox properties of electroactive species like this compound. jh.eduasdlib.org CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes. jh.edu This method is used to determine key parameters such as redox potentials, the stability of redox species, and electron transfer kinetics. asdlib.org

For this compound-containing compounds, CV is employed to probe the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The oxidation potential is related to the HOMO energy level, while the reduction potential corresponds to the LUMO energy level. rsc.org In studies of iridium(III) complexes with this compound (pphen) as a ligand, two reversible one-electron reduction waves are typically observed, which are attributed to the sequential filling of π* orbitals on the cyclometalating ligands. rsc.org

The electrochemical properties are highly influenced by the molecular structure. For instance, increasing the conjugation of the ligand, as in this compound, has a significant stabilizing effect on the LUMO energy, making reduction occur at less negative potentials compared to less conjugated analogues. rsc.org Research on polymers incorporating 3,8-diamino-6-phenylphenanthridine moieties has utilized differential pulse voltammetry, a related technique, to determine a HOMO level of -4.97 eV and an energy band gap of approximately 1.9 eV for the polymer film. researchgate.net

The redox behavior of these compounds is critical for their application in electronic devices. For example, the electrochemical HOMO-LUMO gap can be estimated from the difference between the oxidation and reduction potentials (E_ox − E_red). rsc.org This information is vital for designing materials for applications such as organic light-emitting diodes (OLEDs) and electrochemiluminescence (ECL) systems. unimi.itacs.org

Table 2: Electrochemical Data for Materials Containing this compound Moieties

| Compound/Material | Technique | Measured Parameter | Value | Source |

|---|---|---|---|---|

| Iridium(III) Complex with pphen ligand | Cyclic Voltammetry | First Reduction Potential | -2.06 V to -2.08 V | rsc.org |

| Polyazomethine with 3,8-diamino-6-phenylphenanthridine (PAZ-PV-Ph) | Differential Pulse Voltammetry | HOMO Level | -4.97 eV | researchgate.net |

| Polyazomethine with 3,8-diamino-6-phenylphenanthridine (PAZ-PV-Ph) | Differential Pulse Voltammetry | Energy Band Gap (E_g) | ~1.9 eV | researchgate.net |

| Water-soluble Ir(III) complex | Cyclic Voltammetry | Oxidation Potential | 0.79 V vs. SCE | rsc.org |

This table summarizes key electrochemical parameters obtained for various materials that include the this compound chemical structure, demonstrating the utility of voltammetric techniques.

Chromatographic Techniques (e.g., Gel Permeation Chromatography (GPC)) for Molecular Weight Distribution

Chromatographic techniques are essential for the separation and analysis of complex mixtures. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specific type of liquid chromatography that separates molecules based on their size or hydrodynamic volume in solution. wikipedia.org This technique is particularly powerful for characterizing polymers, providing information on the average molecular weight and the distribution of molecular weights (polydispersity). wikipedia.orglcms.cz

In GPC, a solution of the polymer is passed through a column packed with porous gel beads. wikipedia.org Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later. lcms.cz The output is a chromatogram from which the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be determined. researchgate.net

While GPC is primarily a tool for macromolecules, it is highly relevant to this compound when this moiety is incorporated into a polymer backbone. For example, the chemical structures of polyazomethines containing 3,8-diamino-6-phenylphenanthridine have been confirmed in part by GPC analysis. researchgate.net In another study, GPC was used to characterize dendrimer conjugates that incorporated 3,8-diamino-6-phenanthridine. The analysis provided crucial data on the molecular weight and purity of these complex, multifunctional macromolecules designed for gene delivery. amazonaws.com

Table 3: GPC Data for Macromolecules Incorporating this compound

| Macromolecule Description | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI = Mw/Mn) | Source |

|---|---|---|---|

| G5 Dendrimer Conjugate with Folic Acid and DAPP* | 29,500 g/mol | 1.198 | amazonaws.com |

| G5 Dendrimer Conjugate with Folic Acid and DAPP* (Batch 2) | 30,310 g/mol | 1.501 | amazonaws.com |

| G5 Dendrimer Conjugate with Riboflavin and DAPP* | 32,300 g/mol | 1.413 | amazonaws.com |

\DAPP refers to 3,8-diamino-6-phenylphenanthridine.* This table shows molecular weight data obtained via GPC for complex dendrimer structures functionalized with 3,8-diamino-6-phenylphenanthridine, highlighting the technique's role in characterizing polymers containing this compound.

Computational and Theoretical Investigations of 6 Phenylphenanthridine

Electronic Structure and Molecular Geometry Calculations (Density Functional Theory (DFT))

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and geometry of molecules like 6-phenylphenanthridine. researchgate.net DFT is a quantum mechanical modeling method that uses electron density to determine the properties of a many-electron system, offering a favorable balance between computational cost and accuracy. researchgate.netnih.gov Calculations are typically performed to find the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. faccts.de For organic molecules, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as 6-31G(d,p) to achieve reliable geometry optimizations. sphinxsai.com

While specific DFT-optimized bond lengths and angles for the parent this compound are not detailed in the surveyed literature, studies on its derivatives are illustrative. For instance, in cyclometalated platinum(II) complexes of 3,8-dinitro-6-phenylphenanthridine (B17715), DFT calculations revealed significant distortion in the ligand's geometry upon coordination. csic.es The dihedral angle between the phenanthridine (B189435) and phenyl moieties in the complex was found to be as large as 39.18º. csic.es

DFT calculations are also crucial for understanding the electronic properties that govern reactivity, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sphinxsai.com In the nitration of this compound, DFT modeling was used to explain the observed regioselectivity. The calculations predicted a 12.3 kcal/mol energetic preference for the formation of the 3,8-dinitro product over other isomers, attributing this to the activating effects of the phenyl group at the 6-position which directs electrophilic attack. Similarly, in the synthesis of phenanthridines via photostimulated C-C cyclization, a theoretical analysis using DFT methods was performed to elucidate the regiochemical outcomes. conicet.gov.ar

The table below summarizes the typical parameters obtained from DFT calculations.

| DFT Calculation Type | Parameters Obtained | Relevance |

| Geometry Optimization | Bond Lengths, Bond Angles, Dihedral Angles | Provides the most stable 3D structure of the molecule. |

| Frontier Molecular Orbitals | HOMO Energy, LUMO Energy, Energy Gap | Determines electronic properties, reactivity, and kinetic stability. |

| Electron Density Distribution | Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

Excited State Dynamics and Photophysical Property Prediction (Time-Dependent Density Functional Theory (TD-DFT))

Time-Dependent Density Functional Theory (TD-DFT) is the leading method for studying the electronic excited states of molecules, providing insights into their photophysical properties. rsc.org This linear-response formalism is widely used to calculate vertical excitation energies, which correspond to absorption spectra, and to optimize excited-state geometries, which is crucial for understanding fluorescence. faccts.de The accuracy of TD-DFT for calculating electronic absorption spectra is generally within 0.3 eV of experimental values, making it a valuable predictive tool. rsc.org

TD-DFT calculations have been applied to understand the photophysical properties of this compound derivatives. For platinum complexes of 3,8-dinitro-6-phenylphenanthridine, TD-DFT was essential in explaining their luminescence properties. csic.esresearchgate.net These calculations help to assign the character of electronic transitions, for example, by identifying them as metal-to-ligand charge transfer (MLCT) or ligand-centered (π-π*) transitions. csic.es

A study on the photochemical synthesis of this compound from aromatic Schiff bases employed TD-DFT calculations to gain insight into the molecular orbitals of the precursor imines in their excited state. researchgate.net The results indicated that the principal electronic excitation was dominated by the HOMO-LUMO transition, accounting for 80-95% of the transition character. researchgate.net This information is vital for understanding the mechanism of the photocyclization reaction.

The key photophysical properties predicted by TD-DFT are outlined in the table below.

| TD-DFT Predicted Property | Description | Application |

| Excitation Energies (λ_max) | The energy required to promote an electron to a higher energy state, corresponding to peaks in an absorption spectrum. | Prediction of UV-Vis absorption spectra. |

| Oscillator Strength (f) | The probability of a given electronic transition occurring upon absorption of light. | Predicts the intensity of absorption peaks. |

| Transition Character | The nature of the orbitals involved in the excitation (e.g., n→π, π→π, MLCT). | Elucidates the photochemistry and photophysics of the molecule. |

| Excited State Geometry | The optimized geometry of the molecule in its excited state. | Used to predict emission (fluorescence) energies and Stokes shift. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely pathway.

For this compound, computational studies have provided key mechanistic insights into its synthesis and functionalization. In the Tf₂O-promoted Morgan–Walls reaction, a flexible method for synthesizing functionalized phenanthridines, computational analysis helps to understand the cyclization step. thieme-connect.com Another synthetic route, the photostimulated intramolecular arylation of N-(ortho-halobenzyl)arylamines, was studied using DFT methods to explain the observed regiochemistry of the cyclization. conicet.gov.ar

The nitration of this compound to form 3,8-dinitro-6-phenylphenanthridine has also been examined computationally. DFT calculations confirmed that the reaction proceeds stepwise, with the mono-nitrated intermediate (3-nitro-6-phenylphenanthridine) being isolated. The calculations further showed that the introduction of the first deactivating nitro group slows the second nitration step. These models also explained the high regioselectivity toward the 3- and 8-positions, which is driven by the electronic influence of the phenyl group and steric hindrance at other positions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information about conformational changes and intermolecular interactions. nih.govscispace.com This technique is particularly useful for understanding how flexible molecules behave in different environments and how they interact with biological macromolecules. acs.org

MD simulations have been used to study the interaction of a this compound derivative, 3,8-diamino-6-phenylphenanthridine (B17713), with DNA. nih.govscispace.com These studies investigated the intercalation of the molecule into a DNA oligomer. The simulations, combined with quantum chemical calculations, revealed that the binding is primarily driven by dispersion energy. nih.govscispace.com The intercalation process was also found to alter the flexibility of the DNA, which may explain the cooperative binding observed where the entry of one molecule facilitates the binding of another nearby. nih.govscispace.com Further computational work on 3,8-diamino-6-phenylphenanthridine used MD simulations as a basis for calculating the pKa shift of the ligand upon intercalation, a method that can accurately predict the electrostatic contributions to binding energy. acs.org

While these studies highlight the use of MD for analyzing the compound's behavior in a biological context, specific research focusing on the conformational analysis of the isolated this compound molecule, such as the rotational barrier of the phenyl group, was not prominent in the surveyed literature.

Ligand-Biomolecule Interaction Modeling

Understanding how a molecule interacts with a biological target is fundamental to drug design. Computational docking and pharmacophore modeling are two key techniques used to predict and analyze these interactions for this compound-based compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. Quantum-Polarized Ligand Docking (QPLD) is an advanced docking method that improves accuracy by calculating the partial charges on the ligand atoms in the context of the protein's electric field, thus accounting for polarization effects.

QPLD has been instrumental in the design of this compound derivatives as inhibitors of the enzyme Dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment. nih.gov A QPLD study of novel 3,8-disubstituted-6-phenylphenanthridine derivatives identified key binding interactions within the DPP-IV active site (PDB: 4A5S). nih.gov These crucial interactions, summarized in the table below, stabilize the ligand-protein complex.

| Interacting Residue | Interaction Type | Interacting Ligand Moiety | Reference |

| Lys554 | Hydrogen Bond | Substituted phenanthridine | nih.gov |

| Trp629 | Hydrogen Bond | Substituted phenanthridine | nih.gov |

| Tyr631 | Hydrogen Bond | Substituted phenanthridine | nih.gov |

| Tyr547 | Charge Transfer (π-π stacking) | Aromatic rings of phenanthridine | nih.gov |

| Tyr666 | Charge Transfer (π-π stacking) | Aromatic rings of phenanthridine | nih.gov |

This detailed understanding of binding site interactions provides a rational basis for designing more potent and selective inhibitors. nih.gov

A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. These models serve as 3D queries for screening large compound databases to identify new potential inhibitors. nih.gov

For the development of DPP-IV inhibitors, a ligand-based pharmacophore model was created. nih.gov This study aimed to evaluate the phenanthridine scaffold for its potential to inhibit the DPP-IV enzyme. nih.gov The synthesized 3,8-disubstituted-6-phenylphenanthridine derivatives were shown to successfully fit the key features of the DPP-IV inhibitor pharmacophore model, which typically include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. nih.govresearchgate.net This alignment with the pharmacophore model, combined with the favorable docking results, confirmed that the this compound scaffold is a promising lead structure for the development of novel antidiabetic agents. nih.gov

Mechanistic Studies of 6 Phenylphenanthridine Biological Interactions

Nucleic Acid Interaction Mechanisms

The planar tricyclic ring system of 6-phenylphenanthridine is well-suited for interaction with the stacked base pairs of nucleic acids. These interactions can occur through several modes, most notably intercalation and groove binding, which can subsequently impact critical cellular processes such as DNA replication.

Intercalation is a primary mechanism by which phenanthridine (B189435) derivatives interact with nucleic acids. This process involves the insertion of the planar phenanthridine ring system between the base pairs of the DNA or RNA duplex. wikipedia.orgnih.gov Phenanthridines are recognized as one of the foundational chemical structures for DNA intercalating compounds. nih.gov

The interaction is predominantly stabilized by non-covalent stacking forces, with dispersion energy being the dominant contributor to the stabilization energy. nih.govscispace.com For cationic derivatives of this compound, such as the well-known compound ethidium (B1194527) (3,8-diamino-5-ethyl-6-phenylphenanthridinium), electrostatic and charge-transfer interactions also play an important role. nih.govscispace.com The process typically begins with the cationic intercalator being electrostatically attracted to the polyanionic surface of the DNA. wikipedia.org This is followed by the insertion of the planar molecule into the space created by a temporary, localized unwinding of the duplex.

Studies on this compound-4-carboxamides have demonstrated their activity as DNA-intercalating agents. Interestingly, research suggests that the phenyl ring at the 6-position is not directly involved in the intercalation site itself, indicating that the core phenanthridine structure is the primary intercalating pharmacophore. nih.gov The affinity and specificity of these interactions can be finely tuned through synthetic modifications of the phenanthridine core. For instance, modifying the exocyclic amines at the 3- and 8-positions of the this compound ring system can enhance both the affinity and specificity for particular nucleic acid sequences, such as the HIV-1 Rev Response Element (RRE) in RNA. nih.gov Indeed, phenanthridinium derivatives like ethidium bromide have long been utilized as fluorescent markers for both DNA and RNA, highlighting their ability to intercalate into both types of nucleic acid duplexes. beilstein-journals.org A synthetic DNA building block created from 3,8-diamino-6-phenyl-phenanthridine (B1226629) was shown to clearly intercalate within the DNA base stack when incorporated into an oligonucleotide. nih.govresearchgate.net

The mechanism can be complex, as seen with phenanthriplatin (B610081), a platinum-based anticancer agent containing a phenanthridine ligand. Its binding to DNA involves a rapid, partial intercalation of the phenanthridine ring, which then facilitates a slower, irreversible covalent binding of the platinum to a purine (B94841) base. mit.edu

In addition to intercalation, phenanthridine derivatives can interact with the minor groove of the DNA double helix. The mechanism of intercalation is often understood to begin with an initial binding of the molecule to the exterior of the duplex, frequently in one of the grooves. rsc.org For some flat, small molecules, this groove binding is a transient step before the more stable intercalation occurs. rsc.org

The minor groove's width and chemical landscape are sequence-dependent. nih.gov It is typically narrower in A-T rich regions, making it a favorable binding site for many small molecules. nih.govmdpi.com The large, hydrophobic surface of aromatic systems like phenanthridine allows for binding within the minor groove. nih.gov While classical minor groove binders often show a preference for A-T sequences, modifications to the core structure can alter this specificity. nih.govmdpi.com For therapeutic applications, minor groove binding is often preferred over intercalation as it can offer greater sequence specificity and is generally associated with lower mutagenicity. nih.gov

By physically binding to the DNA template, this compound derivatives can significantly interfere with the process of DNA replication. Intercalating agents, in general, can halt replication and transcription by creating a structural roadblock for the enzymes that move along the DNA strand. oncotarget.com